Ethylene glycol diglycidyl ether

Epoxy thermoset characterization Reactive diluent comparison Mechanical properties

Ethylene glycol diglycidyl ether (EGDGE, EGDE, CAS 2224-15-9) is a low-viscosity, water-soluble, bifunctional aliphatic diepoxide compound. Commercially available as a reactive diluent and crosslinking agent, it exhibits an epoxy equivalent weight of 112–135 g/eq (or epoxy group content of 28.5–33.0%), a viscosity range of 10–100 mPa·s at 25°C (with higher purity grades typically 15–30 mPa·s), and specific gravity of approximately 1.08–1.118 g/mL at 25°C.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 2224-15-9
Cat. No. B009381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene glycol diglycidyl ether
CAS2224-15-9
SynonymsQUETOL 651; QUETOL 651, RESIN; ZERENEX ZX005288; 1,2-bis(2,3-epoxypropoxy)-ethan; 1,2-Bis(glycidyloxy)ethane; 1,2-Ethanediol diglycidyl ether; 1,2-ethanedioldiglycidylether; 2-([2-(2-Oxiranylmethoxy)ethoxy]methyl)oxirane
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESC1C(O1)COCCOCC2CO2
InChIInChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2
InChIKeyAOBIOSPNXBMOAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylene Glycol Diglycidyl Ether (CAS 2224-15-9): Technical Specifications and Procurement Baseline for Aliphatic Diepoxide Reactive Diluents and Crosslinkers


Ethylene glycol diglycidyl ether (EGDGE, EGDE, CAS 2224-15-9) is a low-viscosity, water-soluble, bifunctional aliphatic diepoxide compound . Commercially available as a reactive diluent and crosslinking agent, it exhibits an epoxy equivalent weight of 112–135 g/eq (or epoxy group content of 28.5–33.0%), a viscosity range of 10–100 mPa·s at 25°C (with higher purity grades typically 15–30 mPa·s), and specific gravity of approximately 1.08–1.118 g/mL at 25°C [1]. The molecular formula is C₈H₁₄O₄ with a molecular weight of 174.19 g/mol, and it contains two reactive epoxide groups capable of reacting with carboxyl, amine, and hydroxyl functional groups to form covalent crosslinks .

Procurement Risk Alert: Why Generic Aliphatic Glycidyl Ether Substitution Without Performance Validation Fails for Ethylene Glycol Diglycidyl Ether (EGDGE) Formulations


Procurement decisions involving aliphatic diglycidyl ether crosslinkers must recognize that compounds within this class exhibit fundamentally divergent performance characteristics driven by chain length, functionality, and backbone rigidity. EGDGE (n=0 ethylene glycol unit) produces crosslinked networks with mechanical properties that differ quantitatively from longer-chain analogs such as 1,4-butanediol diglycidyl ether (BDDE, C4 spacer) and poly(ethylene glycol) diglycidyl ether (PEGDE, variable PEG chain length), as well as from trifunctional variants such as trimethylolpropane triglycidyl ether (TMPTGE) [1][2]. Substituting EGDGE with these alternatives without formulation re-optimization alters cured network properties in measurable and often detrimental ways: crosslinking efficiency in acidic environments, compressive strength at equivalent crosslinker ratios, and flexibility-rigidity balance all change with chain length and functionality [3][4]. The quantitative evidence presented below documents these performance gaps and establishes EGDGE's position within the diglycidyl ether family for informed procurement selection.

Quantitative Differentiation Evidence for Ethylene Glycol Diglycidyl Ether (EGDGE) Procurement: Head-to-Head Comparative Data Against Closest Analogs


EGDGE vs. Trimethylolpropane Triglycidyl Ether (TMPTGE): Elongation at Break and Hardness in Melamine-Cured Epoxy Networks

In a direct comparative study of epoxy resins cured with melamine, EGDGE (bifunctional) and TMPTGE (trifunctional) exhibited fundamentally different network mechanical properties. The EGDGE-based network demonstrated significantly higher elongation at break, reflecting its flexible ethylene glycol backbone, whereas the TMPTGE network exhibited higher hardness due to its higher crosslink density from trifunctionality. The quantified difference in elongation at break was a factor of 26× (52% for EGDGE vs. 2% for TMPTGE) [1]. This head-to-head comparison establishes EGDGE as the appropriate selection when elongation and flexibility are required in the cured network, while TMPTGE is indicated for hardness-prioritized applications.

Epoxy thermoset characterization Reactive diluent comparison Mechanical properties

EGDGE vs. 1,4-Butanediol Diglycidyl Ether (BDDE) and Poly(ethylene glycol) Diglycidyl Ether (PEGDE): Compressive Strength Ranking in Chitosan Cryogels

A systematic study of diglycidyl ethers (DEs) with varying chain lengths as chitosan cryogel crosslinkers established a clear mechanical performance hierarchy. At high crosslinking ratios (DE:chitosan molar ratio 1:4), the compressive strength and toughness of the resulting cryogels decreased in the specific order: EGDE (ethylene glycol, shortest C2 spacer) > BDDE (1,4-butanediol, C4 spacer) > PEGDE (polyethylene glycol, longer chain). EGDE produced the highest compressive strength at 75% strain (up to 33 ± 4 kPa) and highest toughness (up to 8.3 ± 0.1 kJ/m³) among the three DEs tested under identical conditions [1]. This ranking demonstrates that shorter crosslinker chain length directly correlates with increased compressive strength and toughness in this polysaccharide system.

Chitosan hydrogel Cryogel mechanical properties Crosslinker chain length effect

EGDGE vs. Monoglycidyl Ethers: Superior Cured Mechanical Properties Despite Equivalent Dilution Effect

Technical datasheet comparisons establish that while EGDGE (bifunctional) and monoglycidyl ethers (monofunctional) exhibit equivalent viscosity-reducing capabilities in epoxy formulations, the cured resin mechanical properties differ substantially. EGDGE, containing two epoxide groups, integrates into the polymer network as a crosslinker, whereas monoglycidyl ethers act as chain terminators with only one reactive epoxide. Quantitative evaluation demonstrates that EGDGE-cured resins exhibit superior tensile strength, flexural strength, compressive strength, and impact strength compared to resins cured with monoglycidyl ethers at equivalent dilution levels . The bifunctional nature of EGDGE maintains network integrity while reducing formulation viscosity (viscosity range: 30–60 mPa·s for select grades) .

Epoxy reactive diluent Mechanical property retention Bifunctional vs. monofunctional

EGDGE vs. Poly(ethylene glycol) Diglycidyl Ether (PEGDE): Crosslinking Efficiency Differential in Acetic Acid Solutions

In chitosan gelation studies conducted in acetic acid solutions, EGDE and PEGDE exhibited quantifiably different crosslinking efficiencies as measured by rheological storage modulus (G′) recovery. After 7 days of gelation at pH 5.5, the ratio of storage modulus in HCl versus acetic acid (G′HCl/G′HAc) was 5.1 for EGDE compared to 1.5 for PEGDE [1]. The higher G′HCl/G′HAc ratio for EGDE indicates that the loss of crosslinking efficiency in acetic acid solution was less pronounced for the longer-chain PEGDE, but EGDE demonstrated a greater absolute differential response between the two acid environments. Both DEs underwent side reactions with acetic acid to form esters, confirmed by FT-IR spectroscopy [2]. This quantitative difference informs crosslinker selection when processing occurs in carboxylic acid-containing media.

Chitosan gelation Crosslinking efficiency Acidic environment stability

EGDGE vs. TMPTGE: Immobilization Rate Superiority in Polypropylene Fabric Functionalization

In a comparative study of epoxy crosslinkers for immobilizing functional biomolecules onto plasma-pre-treated polypropylene fabric, EGDGE demonstrated superior immobilization rate compared to trimethylolpropane triglycidyl ether (TMPTGE) [1][2]. While absolute immobilization efficiency percentages are not publicly available in the abstracted results, the directional superiority of EGDGE over TMPTGE was consistently reported. The study also noted that fabrics crosslinked with EGDGE exhibited better wettability and antimicrobial properties than those crosslinked with TMPTGE [3]. The bifunctional nature and more flexible ethylene glycol spacer of EGDGE likely contribute to more efficient bridging between plasma-activated fabric surfaces and biomolecules compared to the bulkier, trifunctional TMPTGE.

Biomolecule immobilization Plasma pre-treatment Surface functionalization

EGDGE as UV-Curing Reactive Diluent: Quantitative Mechanical Properties in Cationic UV-Cured Coatings

EGDGE was evaluated as a reactive diluent in cationic UV-curable coating formulations with epoxy resin (E-51) and triphenylsulphonium hexafluoroantimonate (UVI-6976) photoinitiator. The UV-cured films containing EGDGE exhibited specific mechanical properties: tensile strength of 46.25 MPa, Young's modulus of 1487.26 MPa, and elongation at tear of 6.27% [1]. While this study did not include a direct comparator, these values establish baseline performance metrics for EGDGE in cationic UV-curable systems. The relatively high Young's modulus (≈1.5 GPa) combined with moderate tensile strength and low elongation at tear indicates that EGDGE contributes to a stiff, brittle cured network in this formulation, consistent with its short ethylene glycol spacer and high crosslink density contribution.

UV-curable coating Cationic photopolymerization Reactive diluent performance

Procurement-Optimized Application Scenarios for Ethylene Glycol Diglycidyl Ether (EGDGE) Based on Quantitative Comparative Evidence


Flexible Epoxy Thermoset Formulations Requiring High Elongation Without Plasticizer Addition

Based on the direct head-to-head comparison showing EGDGE-cured networks exhibit 52% elongation at break versus only 2% for TMPTGE-cured networks under identical melamine curing conditions [1], EGDGE is the appropriate procurement choice for applications demanding flexibility in the final cured epoxy thermoset. The short ethylene glycol backbone provides network flexibility through aliphatic spacer incorporation without the need for non-reactive plasticizers that can leach or compromise thermal stability. This scenario applies to flexible coatings, impact-resistant adhesives, and encapsulants where elongation >50% is a performance requirement.

High-Strength Chitosan-Based Hydrogels and Cryogels for Biomedical Scaffold Applications

The systematic comparison of diglycidyl ether chain length effects on chitosan cryogel mechanics establishes EGDE as the optimal crosslinker when maximum compressive strength (up to 33 ± 4 kPa at 75% strain) and toughness (up to 8.3 ± 0.1 kJ/m³) are required among DEs [2]. The shorter C2 spacer of EGDE produces denser crosslinked networks with higher mechanical integrity than BDDE (C4) or PEGDE (longer chains) at equivalent molar ratios. Procurement of EGDE for chitosan-based scaffolds, wound dressings, or tissue engineering matrices is supported when compressive mechanical performance is prioritized over elasticity or degradation rate.

Epoxy Reactive Diluent Applications Requiring Viscosity Reduction with Mechanical Property Retention

Technical comparisons confirm that EGDE provides viscosity reduction comparable to monoglycidyl ethers while maintaining superior cured mechanical properties (tensile, flexural, compressive, and impact strength) due to its bifunctional, crosslinking-capable architecture . EGDE viscosity specifications range from 15–30 mPa·s (high-purity grades) to 30–60 mPa·s (technical grades) at 25°C, enabling effective dilution of high-viscosity epoxy resins such as DGEBA . This scenario applies to solvent-free epoxy coatings, casting compounds, laminating resins, and potting materials where non-reactive diluents would compromise final performance.

Textile Surface Functionalization and Biomolecule Immobilization via Epoxy Bridging Chemistry

Comparative studies on plasma-pre-treated polypropylene fabric demonstrate that EGDE outperforms TMPTGE in biomolecule immobilization efficiency, with additional improvements in fabric wettability and antimicrobial properties [3][4]. The water solubility of EGDE (95–100% water-soluble, epoxy equivalent 112–135 g/eq) enables processing in aqueous finishing baths standard in textile industry operations . Procurement of EGDE for textile treatment, silk anti-wrinkle finishing, and fabric functionalization is supported by both performance superiority and water-compatible processing advantages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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